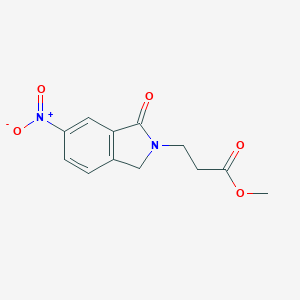
4'-Bromo-3-nitrosalicylanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Bromo-3-nitrosalicylanilide, also known as BNSA, is a chemical compound that has been widely used in scientific research due to its unique properties. BNSA is a derivative of salicylanilide, which is a well-known antiparasitic drug. BNSA is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in many physiological processes.
Mécanisme D'action
4'-Bromo-3-nitrosalicylanilide inhibits CA by binding to the active site of the enzyme and blocking the hydration of carbon dioxide. 4'-Bromo-3-nitrosalicylanilide has been shown to be a potent inhibitor of CA with an inhibition constant (Ki) of 0.2 nM. 4'-Bromo-3-nitrosalicylanilide has been found to be selective for the CA isoform II, which is predominantly expressed in the central nervous system.
Biochemical and Physiological Effects:
4'-Bromo-3-nitrosalicylanilide has been shown to have various biochemical and physiological effects. Inhibition of CA by 4'-Bromo-3-nitrosalicylanilide has been found to reduce intraocular pressure in animal models of glaucoma. 4'-Bromo-3-nitrosalicylanilide has also been shown to have anticonvulsant activity in animal models of epilepsy. In addition, 4'-Bromo-3-nitrosalicylanilide has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4'-Bromo-3-nitrosalicylanilide has several advantages for lab experiments. 4'-Bromo-3-nitrosalicylanilide is a potent and selective inhibitor of CA, which makes it a valuable tool for studying the physiological and pathological roles of CA. 4'-Bromo-3-nitrosalicylanilide is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, 4'-Bromo-3-nitrosalicylanilide has some limitations for lab experiments. 4'-Bromo-3-nitrosalicylanilide has poor solubility in water, which can limit its use in some experimental settings. In addition, 4'-Bromo-3-nitrosalicylanilide has a relatively short half-life in vivo, which can limit its use in animal studies.
Orientations Futures
There are several future directions for the use of 4'-Bromo-3-nitrosalicylanilide in scientific research. One potential future direction is the development of 4'-Bromo-3-nitrosalicylanilide derivatives with improved solubility and pharmacokinetic properties. Another potential future direction is the use of 4'-Bromo-3-nitrosalicylanilide in combination with other CA inhibitors or chemotherapeutic agents to enhance their efficacy. Furthermore, 4'-Bromo-3-nitrosalicylanilide may have potential as a therapeutic agent for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Further research is needed to explore these potential applications of 4'-Bromo-3-nitrosalicylanilide.
Conclusion:
In conclusion, 4'-Bromo-3-nitrosalicylanilide is a potent CA inhibitor that has been widely used in scientific research. 4'-Bromo-3-nitrosalicylanilide has various biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. 4'-Bromo-3-nitrosalicylanilide has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of 4'-Bromo-3-nitrosalicylanilide in scientific research and medicine.
Méthodes De Synthèse
4'-Bromo-3-nitrosalicylanilide can be synthesized by the reaction of 4-bromo-3-nitrosalicylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields 4'-Bromo-3-nitrosalicylanilide as a yellow crystalline solid with a melting point of 240-242°C.
Applications De Recherche Scientifique
4'-Bromo-3-nitrosalicylanilide has been widely used in scientific research as a CA inhibitor. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA is involved in many physiological processes such as respiration, acid-base balance, and ion transport. Inhibition of CA has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Numéro CAS |
10515-47-6 |
|---|---|
Formule moléculaire |
C13H9BrN2O4 |
Poids moléculaire |
337.12 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9BrN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
Clé InChI |
HKSUGCYEZHTCIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Br |
Autres numéros CAS |
10515-47-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)






![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)
![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)

